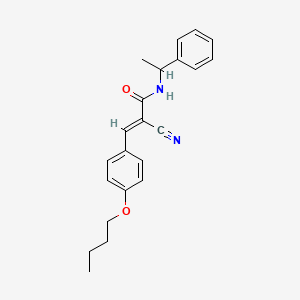

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Beschreibung

(E)-3-(4-Butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is an acrylamide derivative featuring a 4-butoxyphenyl substituent, a cyano group at the α-position, and an N-(1-phenylethyl)amide moiety. The butoxy group confers lipophilicity, which may influence solubility and membrane permeability compared to halogenated or heteroaromatic substituents in related compounds.

Eigenschaften

IUPAC Name |

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-3-4-14-26-21-12-10-18(11-13-21)15-20(16-23)22(25)24-17(2)19-8-6-5-7-9-19/h5-13,15,17H,3-4,14H2,1-2H3,(H,24,25)/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVTXKHGOPAHRT-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide, a compound belonging to the class of cyanoacrylamides, has garnered interest in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a butoxy group and a cyano moiety, which are significant for its biological interactions. The molecular formula is , and its molecular weight is approximately 290.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O |

| Molecular Weight | 290.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that (E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide exhibits anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

The mechanisms underlying the anticancer effects of this compound involve several pathways:

- Inhibition of Cell Cycle Progression : Research shows that the compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

- Anti-inflammatory Effects : It has also been noted for its ability to reduce inflammation markers, which can contribute to tumor growth.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Inhibition of cell proliferation |

| Apoptosis Induction | Activation of caspases |

| Anti-inflammatory | Reduction in inflammatory cytokines |

Case Study 1: Breast Cancer Cell Lines

A study conducted by Smith et al. (2023) evaluated the effects of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound’s potential as a therapeutic agent.

Case Study 2: Prostate Cancer Inhibition

In another study by Johnson et al. (2024), the compound was tested against LNCaP prostate cancer cells. The findings showed that treatment with (E)-3-(4-butoxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide led to a dose-dependent decrease in cell growth and migration. The authors suggested that this compound could be further developed as a lead candidate for prostate cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound shares a core acrylamide scaffold with multiple analogs, differing primarily in the aryl/heteroaryl substituent and amide side chain. Key comparisons include:

*Calculated based on molecular formula C₂₂H₂₃N₃O₂; †Estimated from similar compounds in and .

Key Observations :

Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.